molecular formula C9H14O4 B1270425 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione CAS No. 62018-49-9

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B1270425
CAS RN: 62018-49-9
M. Wt: 186.2 g/mol
InChI Key: COOZARBOMFFIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione, also known as TBMD, is an important organic compound widely used in scientific research. It is a colorless, odorless, and crystalline solid, with a melting point of 120°C and a boiling point of 230°C. TBMD has a wide range of applications in the laboratory, including synthesis, analysis, and experimentation.

Scientific Research Applications

Novel Synthesis Techniques and Reaction Mechanisms

  • Synthesis of Digermene from Disilene : A study described the synthesis of trans-1,2-dichloro-1,2,3,4-tetrakis[di-tert-butyl(methyl)silyl]-3Delta-1,2,3,4-disiladigermetene, representing the first cyclotetrametallene containing different heavier group 14 elements and the first digermene in a four-membered ring. The formation showcases innovative pathways in organometallic chemistry (Lee et al., 2003).

Organic Compound Reactivity and Derivative Formation

  • N-tert-butyl-2,2-dimethylbutyramide Derivatives : Research highlighted the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide and primary or secondary amines, leading to the formation of N-tert-butyl-2,2-dimethylbutyramide derivatives. This process opens avenues for novel amide derivatives with potential applications in medicinal chemistry and organic synthesis (Yavari et al., 2003).

Renewable Materials and Green Chemistry

  • Renewable Gasoline and Solvents from 2,3-Butanediol : A significant study utilized 2,3-Butanediol to produce a mixture of dioxolanes, demonstrating potential as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent. This research contributes to the development of renewable energy sources and environmentally friendly materials (Harvey et al., 2016).

Catalysis and Polymerization

  • Polylactide Toughening : The synthesis of (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide for use in toughening polylactide via polymerization demonstrates innovative approaches to enhancing polymer materials' physical properties. This research indicates the potential for creating more durable and versatile biodegradable plastics (Jing & Hillmyer, 2008).

properties

IUPAC Name

2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-8(2,3)9(4)12-6(10)5-7(11)13-9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOZARBOMFFIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)CC(=O)O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363426
Record name 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione

CAS RN

62018-49-9
Record name 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.